3-Ethyl Haloperidol-d4
Description
Properties
CAS No. |
1794883-80-9 |
|---|---|
Molecular Formula |
C23H27ClFNO2 |
Molecular Weight |
407.947 |
IUPAC Name |
4-[4-(4-chloro-2,3,5,6-tetradeuteriophenyl)-4-hydroxypiperidin-1-yl]-1-(3-ethyl-4-fluorophenyl)butan-1-one |
InChI |
InChI=1S/C23H27ClFNO2/c1-2-17-16-18(5-10-21(17)25)22(27)4-3-13-26-14-11-23(28,12-15-26)19-6-8-20(24)9-7-19/h5-10,16,28H,2-4,11-15H2,1H3/i6D,7D,8D,9D |
InChI Key |
QITPBBUJMSLKPO-YKVCKAMESA-N |
SMILES |
CCC1=C(C=CC(=C1)C(=O)CCCN2CCC(CC2)(C3=CC=C(C=C3)Cl)O)F |
Synonyms |
4-[4-(4-Chlorophenyl-d4)-4-hydroxy-1-piperidinyl]-1-(3-ethyl-4-fluorophenyl)-1-butanone; |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Labeling of 3 Ethyl Haloperidol D4
Strategies for Site-Specific Deuterium (B1214612) Incorporation in Complex Molecules
Achieving site-specific deuteration in complex organic molecules is a significant challenge in synthetic chemistry. The goal is to replace specific hydrogen atoms with deuterium with high efficiency and selectivity, avoiding unwanted isotopic scrambling. nih.gov Several methodologies have been developed to meet this demand, each with its own advantages and applications. These strategies are crucial for producing well-defined deuterated building blocks and active pharmaceutical ingredients. nih.govresearchgate.net
Hydrogen-Deuterium (H/D) exchange reactions represent a direct method for deuterium incorporation, where a C-H bond is cleaved and a C-D bond is formed. juniperpublishers.com These reactions are often catalyzed by transition metals (such as palladium, platinum, or iridium) or organocatalysts. marquette.eduresearchgate.net The choice of catalyst is critical as it influences the selectivity and efficiency of the exchange. For instance, N-heterocyclic carbenes (NHC) have been shown to promote H/D exchange reactions with simple aldehydes, using heavy water (D₂O) as the deuterium source. nih.gov Similarly, proline and its derivatives can catalyze H/D exchange in ketones and aldehydes in aqueous solutions. mit.eduacs.org The conditions for these reactions, including temperature, pressure, and the choice of deuterium source (e.g., D₂ gas or D₂O), must be carefully controlled to achieve the desired level of deuteration without compromising the molecular structure. juniperpublishers.com
Table 1: Comparison of Selected Catalytic Systems for H/D Exchange
| Catalyst System | Substrate Type | Deuterium Source | Key Advantages |
|---|---|---|---|
| N-heterocyclic carbenes (NHC) | Aldehydes, Enals | D₂O | Organocatalytic, efficient for formyl groups. nih.gov |
| Proline Derivatives | Ketones, Aldehydes | D₂O | Operates in aqueous solution, valuable structure-activity relationships. mit.eduacs.org |
| Iridium Complexes | Alkenes, Unsaturated C-C bonds | D₂O, C₂D₅OD | High selectivity for transfer deuteration. marquette.edu |
One of the most reliable strategies for ensuring the precise location of deuterium atoms within a final molecule is to build the molecule from smaller, pre-deuterated starting materials, often called building blocks or synthons. grantome.comosaka-u.ac.jp This "bottom-up" approach avoids the potentially harsh conditions and selectivity issues associated with late-stage H/D exchange reactions. nih.gov The synthesis of 3-Ethyl Haloperidol-d4 (B1139291) relies on this strategy, utilizing deuterated aromatic precursors as the foundational component. smolecule.com A wide array of deuterated building blocks are available, and their early incorporation into a synthetic route ensures that the isotopic integrity is maintained throughout subsequent reaction steps. enamine.netmarketersmedia.com This method provides excellent control over the isotopic purity and distribution in the final product. researchgate.net
Table 2: Examples of Deuterated Precursors and Their Synthetic Utility
| Deuterated Precursor | Typical Application | Example Compound Class |
|---|---|---|
| 4-chloro-2,3,5,6-tetradeuteriophenyl derivatives | Foundation for deuterated aromatic rings. smolecule.com | Haloperidol (B65202) analogues. smolecule.com |
| dₙ-Alkyl sulfonium (B1226848) salts | Introduction of deuterated alkyl groups. osaka-u.ac.jp | Drug candidates requiring deuterated alkyl chains. osaka-u.ac.jp |
| Deuterated Tetrahydropyridine (THP) | Synthesis of deuterated piperidine (B6355638) rings. researchgate.net | Pharmaceuticals containing a piperidine moiety. researchgate.net |
Biocatalysis offers a powerful and highly selective alternative for deuterium incorporation. Enzymes can operate under mild conditions and exhibit remarkable site- and stereoselectivity, which is often difficult to achieve with traditional chemical catalysts. wisc.edu Enzymatic methods can be used to perform H/D exchange directly on free amino acids or other complex substrates. For example, a dual-protein catalysis system has been developed for the site-selective deuteration of amino acids at the Cα and Cβ positions with high levels of deuterium incorporation and excellent retention of configuration. wisc.edu While not directly documented for 3-Ethyl Haloperidol-d4, these approaches highlight the potential of biocatalysis for creating precisely labeled complex molecules, offering an efficient and environmentally friendly synthetic route.
Chemical Synthesis of this compound
The synthesis of this compound is a multi-step process that combines the principles of building-block incorporation with classical organic reactions to construct the target molecule. The strategy ensures that four deuterium atoms are specifically located on the aromatic ring derived from the butyrophenone (B1668137) moiety.
A plausible synthetic route for this compound begins with a carefully selected deuterated precursor to form the core structure.
Precursor Selection : The synthesis commences with a deuterated aromatic precursor, such as a derivative of 4-chloro-2,3,5,6-tetradeuteriophenyl. smolecule.com This ensures the d4-label is incorporated from the very beginning.
Formation of the Butyrophenone Backbone : The deuterated aromatic compound is used to construct the butyrophenone portion of the molecule. This can be achieved through reactions like Friedel-Crafts acylation with a suitable four-carbon acyl halide or anhydride.
Introduction of the Piperidine Moiety : The next key step is the alkylation reaction to connect the butyrophenone side chain with the requisite piperidine ring. smolecule.com The piperidine component, 4-(4-chlorophenyl)-3-ethylpiperidin-4-ol, is itself a complex intermediate that must be synthesized separately.
Final Assembly : The halogenated butyrophenone intermediate is reacted with the 4-(4-chlorophenyl)-3-ethylpiperidin-4-ol via a nucleophilic substitution reaction to form the final this compound molecule.
Key intermediates in this pathway include the deuterated 4-chloro-γ-halobutyrophenone and the 3-ethyl substituted piperidine derivative. The synthesis of haloperidol analogues often involves similar strategies of building the butyrophenone and piperidine fragments before coupling them in a final step. nih.govresearchgate.net
Catalyst and Reagent Choice : The selection of appropriate catalysts for steps like Friedel-Crafts acylation and careful choice of bases and solvents for the alkylation step are paramount to prevent side reactions and ensure high conversion rates.
Temperature and Reaction Time : Controlling the temperature is crucial. Some steps may require low temperatures to prevent unwanted side reactions or isotopic scrambling, while others may need heating to proceed at a reasonable rate. Reaction times are monitored closely using techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the point of maximum product formation.
Purification Techniques : Rigorous purification of intermediates and the final product is essential. Multi-stage liquid column chromatography is often employed to separate the desired deuterated compound from synthetic impurities. smolecule.com A final recrystallization step can be used to achieve pharmaceutical-grade purity, with careful solvent selection to avoid any potential for back-exchange of deuterium atoms. smolecule.com
Table 3: General Parameters for Optimizing Deuterated Compound Synthesis
| Parameter | Objective | Considerations |
|---|---|---|
| Solvent | Maximize solubility of reactants, facilitate reaction. | Must be inert to reactants; deuterated solvents may be needed to prevent H/D back-exchange. |
| Temperature | Control reaction rate and selectivity. | Lower temperatures can increase selectivity; higher temperatures can increase rate but may lead to side products. |
| Catalyst | Increase reaction rate and control regioselectivity. | Catalyst loading must be optimized; choice depends on the specific transformation. marquette.edu |
| Stoichiometry | Ensure complete conversion of limiting reagent. | Excess of one reagent may be used to drive the reaction to completion. |
| Purification Method | Isolate product with high chemical and isotopic purity. | Chromatography, recrystallization. Solvent choice is critical to prevent deuterium loss. smolecule.com |
Table 4: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Haloperidol |
| Deuterium |
| Heavy Water (D₂O) |
| Proline |
| 4-(4-chlorophenyl)-3-ethylpiperidin-4-ol |
| 4-chloro-γ-halobutyrophenone |
Purification Techniques for Deuterated Analogs
The purification of deuterated analogs such as this compound is a critical step to eliminate impurities, including non-deuterated or partially deuterated species and other reaction byproducts. Due to the similar physical properties between deuterated and non-deuterated compounds, separating these isotopic mixtures can be challenging using standard purification methods. researchgate.net
High-performance liquid chromatography (HPLC) is a frequently utilized technique for purifying these specialized compounds. chromatographyonline.com The process is optimized by carefully selecting the stationary phase, the composition of the mobile phase, and the gradient elution to achieve a high degree of separation. For isolating larger quantities, preparative HPLC is often employed. The selection of a suitable column, such as a C18 reversed-phase column, along with a mobile phase typically consisting of an organic solvent like acetonitrile (B52724) or methanol (B129727) mixed with an aqueous buffer, is customized to the specific chemical characteristics of this compound.
Flash column chromatography represents another effective purification strategy. chromatographyonline.com This method separates compounds based on their differing affinity for the stationary phase, which is commonly silica (B1680970) gel. A solvent system with progressively increasing polarity is used to elute the compounds. Preliminary analysis with thin-layer chromatography (TLC) helps in determining the most effective solvent system for the separation.
Finally, recrystallization can serve as a final polishing step. This technique involves dissolving the crude product in an appropriate solvent at a high temperature and then allowing it to cool gradually. As the solution cools, the pure compound crystallizes, leaving impurities dissolved in the solvent. The success of this method hinges on the selection of a solvent that ensures a high recovery of the purified -Ethyl Haloperidol-d4.
Assessment of Isotopic Purity and Enrichment
After purification, a thorough assessment of the isotopic purity and the level of deuterium enrichment is essential. This validation confirms that the this compound is suitable for its intended use as a high-fidelity internal standard. rsc.org
Quantitative Analysis of Deuterium Content (e.g., by NMR, MS)
The quantitative analysis of deuterium content is primarily achieved through mass spectrometry and nuclear magnetic resonance spectroscopy.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a powerful tool for determining the isotopic enrichment of deuterated compounds. nih.govresearchgate.net By analyzing the mass spectrum, the incorporation of deuterium atoms can be precisely quantified. The mass spectrum of this compound will exhibit a molecular ion peak that is shifted by four mass units compared to its unlabeled counterpart. The relative abundance of the different hydrogen/deuterium (H/D) isotopolog ions allows for the calculation of the percentage of deuterium incorporation. nih.govresearchgate.net
| Analytical Technique | Parameter Measured | Application for this compound |
| Mass Spectrometry (MS) | Mass-to-charge ratio | Confirms the mass shift due to deuterium labeling and quantifies isotopic enrichment. |
| NMR Spectroscopy | Nuclear spin properties | Determines the location of deuterium atoms and confirms structural integrity. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the molecular structure and can be used to estimate the level of deuterium incorporation. In the ¹H NMR (proton NMR) spectrum of this compound, the signals for the protons that have been substituted with deuterium will be absent or significantly diminished. For a more direct and precise quantification, ²H NMR (deuterium NMR) can be employed, where the presence and integration of signals confirm the successful incorporation of deuterium at specific sites. rsc.org
Evaluation of Positional Isotopic Purity
Ensuring that the deuterium atoms are correctly located within the molecule is crucial for its function as an internal standard. This is known as positional isotopic purity.
NMR spectroscopy is the definitive method for confirming the position of the deuterium labels. rsc.org One-dimensional NMR provides initial indications, but two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish the precise connectivity of atoms. By analyzing the correlations in these spectra, researchers can confirm that the deuterium atoms are situated on the intended ethyl group of the haloperidol structure.
Tandem mass spectrometry (MS/MS) can also offer insights into the location of the deuterium atoms. nih.govresearchgate.net By fragmenting the molecule and analyzing the mass of the resulting fragments, it is possible to deduce the position of the isotopic labels.
| Assessment Method | Information Provided | Relevance to this compound |
| 2D NMR (COSY, HSQC) | Atom connectivity and spatial relationships | Confirms the specific location of the four deuterium atoms on the ethyl group. |
| Tandem MS (MS/MS) | Fragmentation patterns | Provides supporting evidence for the position of the deuterium labels by analyzing fragment ions. |
Through this combination of sophisticated purification and analytical techniques, the high purity and precise isotopic labeling of this compound are assured, making it a reliable standard for advanced scientific research.
Advanced Spectroscopic and Structural Elucidation of 3 Ethyl Haloperidol D4
High-Resolution Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the elemental composition and structural features of novel compounds. For 3-Ethyl Haloperidol-d4 (B1139291), techniques such as Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS) provide complementary information regarding its molecular weight and fragmentation behavior.
ESI is a soft ionization technique ideal for analyzing polar, thermally labile molecules like 3-Ethyl Haloperidol-d4. In positive ion mode, the compound is expected to readily form a protonated molecular ion [M+H]⁺. Tandem mass spectrometry (MS/MS) of this precursor ion induces fragmentation, revealing key structural motifs.
The fragmentation of Haloperidol (B65202) and its analogs is well-understood and provides a basis for predicting the behavior of the 3-ethyl-d4 variant. nih.govresearchgate.net Major fragmentation pathways typically involve cleavages at the piperidine (B6355638) ring and the butyrophenone (B1668137) chain.
Cleavage of the Butyrophenone Chain: A primary fragmentation pathway involves the cleavage of the C-C bond alpha to the piperidine nitrogen, leading to the formation of a stable, resonance-delocalized acylium ion containing the 3-ethyl-4-fluorophenyl group.
Piperidine Ring Fragmentation: The protonated piperidine nitrogen facilitates several fragmentation routes. A characteristic fragmentation involves the loss of the piperidine ring system from the butyrophenone chain. Another common pathway is the cleavage across the piperidine ring itself.
Loss of Water: The tertiary hydroxyl group can be eliminated as a neutral loss of water (H₂O), particularly under higher collision energies.
For this compound, the masses of the resulting fragments will be shifted according to the substitutions. The fragment containing the chlorophenyl group will be 4 mass units heavier than its non-deuterated counterpart due to the four deuterium (B1214612) atoms. caymanchem.com Similarly, fragments retaining the ethyl-substituted fluorophenyl ring will reflect the presence of the additional C₂H₅ group.
Table 1: Predicted ESI-MS/MS Fragmentation of this compound
| Predicted Fragment Ion | Description |
|---|---|
| [M+H]⁺ | Protonated molecular ion |
| [M+H - H₂O]⁺ | Loss of water from the tertiary alcohol |
| [C₁₀H₁₀FO]⁺ | Acylium ion from cleavage of the butyrophenone chain |
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. wvu.edu Due to the low volatility of this compound, derivatization of the polar hydroxyl group is necessary prior to analysis. Silylation, for instance with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), would convert the tertiary alcohol to a more volatile trimethylsilyl (B98337) (TMS) ether. chemicalbook.com
Under electron ionization (EI) used in GC-MS, the derivatized molecule would undergo more extensive fragmentation compared to ESI. The resulting mass spectrum would provide a detailed fingerprint of the molecule. Key fragment ions would arise from:
Alpha-cleavage adjacent to the piperidine nitrogen.
Fragmentation of the butyrophenone side chain.
Cleavage of the TMS group.
Characteristic fragmentation of the piperidine ring, often leading to a base peak corresponding to the cleavage of the bond between the piperidine nitrogen and the butyrophenone chain. astm.org
The presence of deuterium on the chlorophenyl ring would be evident in any fragments containing this moiety, aiding in the confirmation of their identity.
HRMS provides the high mass accuracy required to confirm the elemental composition of this compound. The calculated exact mass of the protonated molecule [M+H]⁺ serves as a primary confirmation of its identity.
Table 2: Predicted Accurate Mass of this compound
| Species | Molecular Formula | Calculated Exact Mass (m/z) |
|---|---|---|
| Neutral Molecule | C₂₃H₂₃D₄ClFNO₂ | 407.1965 |
Furthermore, the isotopic pattern provides additional structural confirmation. The presence of a chlorine atom results in a characteristic [M+2]⁺ peak with an intensity approximately one-third of the monoisotopic [M]⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope. The four deuterium atoms will also contribute to the isotopic distribution, slightly increasing the intensity of the [M+1]⁺, [M+2]⁺, [M+3]⁺, and [M+4]⁺ peaks relative to the non-deuterated analog.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution, providing detailed information about the chemical environment of each proton and carbon atom.
The ¹H NMR spectrum of this compound is predicted to show a distinct set of signals corresponding to the various proton environments within the molecule.
Aromatic Region (δ 7.0-8.0 ppm): Two distinct patterns are expected. The 3-ethyl-4-fluorophenyl group will give rise to a complex set of signals, likely an ABC spin system, characteristic of a 1,2,4-trisubstituted benzene (B151609) ring. A notable feature will be the near-complete absence of signals for the p-chlorophenyl ring, as all four proton positions are substituted with deuterium. chemicalbook.com Residual proton signals, if any, would appear as low-intensity multiplets.
Aliphatic Chain (δ 1.8-3.2 ppm): The four carbons of the butyrophenone chain will produce signals in this region. The protons adjacent to the carbonyl group and the piperidine nitrogen will appear as triplets. The two central methylene (B1212753) groups will likely appear as a multiplet.
Piperidine Ring (δ 1.5-3.0 ppm): The protons on the piperidine ring will exhibit complex multiplets due to their diastereotopic nature and restricted conformational mobility.
Ethyl Group (δ 1.2 and 2.7 ppm): The ethyl group attached to the fluorophenyl ring will show a characteristic triplet for the methyl protons (CH₃) and a quartet for the methylene protons (CH₂). chemicalbook.com
Hydroxyl Proton (variable shift): The hydroxyl proton will appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic (3-ethyl-4-fluorophenyl) | 7.0 - 8.0 | m |
| Butyrophenone CH₂ (adjacent to C=O) | ~3.0 | t |
| Butyrophenone CH₂ (adjacent to N) | ~2.5 | t |
| Butyrophenone central CH₂CH₂ | ~1.9 | m |
| Piperidine CH₂ | 1.5 - 3.0 | m |
| Ethyl CH₂ | ~2.7 | q |
| Ethyl CH₃ | ~1.2 | t |
The ¹³C NMR spectrum provides a count of all unique carbon atoms and information about their electronic environment.
Carbonyl Carbon (δ ~197-199 ppm): The ketone carbonyl carbon is expected to resonate in the far downfield region. nih.gov
Aromatic Carbons (δ ~115-165 ppm): Signals for the ten carbons of the two aromatic rings will appear in this region. The carbon atoms of the 3-ethyl-4-fluorophenyl ring will show characteristic shifts and C-F couplings. For the deuterated p-chlorophenyl-d4 ring, the four deuterated carbons will appear as low-intensity triplets due to one-bond C-D coupling, and their signals will be shifted slightly upfield compared to their protonated counterparts. lew.ro The two quaternary carbons (C-Cl and C-C(OH)) will appear as singlets.
Aliphatic Carbons (δ ~20-70 ppm): This region will contain the signals for the butyrophenone chain carbons, the piperidine ring carbons, and the carbons of the ethyl group. The carbon bearing the hydroxyl group (C-OH) will appear around δ 70 ppm.
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O | ~198 |
| Aromatic C-F | ~165 (d, ¹JCF ≈ 255 Hz) |
| Aromatic C (other) | 115 - 150 |
| C-OH | ~71 |
| Piperidine C | 40 - 55 |
| Butyrophenone C | 20 - 40 |
| Ethyl CH₂ | ~25 |
| Ethyl CH₃ | ~15 |
²H NMR for Deuterium Location Confirmation
Deuterium (²H) NMR spectroscopy serves as a direct method to confirm the location of isotopic labels within a molecule. acs.org For this compound, a ²H NMR experiment would be expected to show signals corresponding to the deuterium atoms on the chlorophenyl ring. The IUPAC name, 4-[4-(4-chloro-2,3,5,6-tetradeuteriophenyl)-4-hydroxypiperidin-1-yl]-1-(3-ethyl-4-fluorophenyl)butan-1-one, explicitly states this location. Current time information in Bangalore, IN. The resulting spectrum would ideally display a distinct resonance pattern characteristic of deuterium atoms in an aromatic environment, confirming their position on the C-2, C-3, C-5, and C-6 positions of the chlorophenyl moiety. This technique is crucial for verifying the successful and specific incorporation of the deuterium labels during synthesis.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Analysis
Two-dimensional (2D) NMR experiments are powerful tools for mapping the intricate network of covalent bonds within a molecule. scispace.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling relationships, typically over two to three bonds. For this compound, COSY would be used to trace the connectivity within the ethyl group (the ethyl protons to the methyl protons), the protons of the butyrophenone chain, and the protons on the piperidine ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly attached to a carbon atom (¹H-¹³C one-bond correlations). wjpls.org This is invaluable for assigning the ¹³C signals based on the more readily assigned ¹H spectrum. For instance, the methylene carbons in the piperidine ring and the butyrophenone chain would be unambiguously identified by their correlation to their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-4 bonds). wjpls.org This technique is critical for piecing together the different fragments of the molecule. For example, HMBC would show correlations between the carbonyl carbon of the butan-1-one and protons on the adjacent methylene group and the aromatic protons of the fluorophenyl ring, thereby confirming the connection of these structural units. It would also be instrumental in confirming the link between the piperidine ring and the butyrophenone chain.
A hypothetical table of expected key HMBC correlations is presented below.
| Proton (¹H) Position | Correlated Carbon (¹³C) Position |
| Protons on C4 of butyrophenone chain | Carbonyl Carbon (C1), C2 of butyrophenone chain, C2/C6 of piperidine |
| Aromatic protons on fluorophenyl ring | Carbonyl Carbon (C1), Carbons of the fluorophenyl ring |
| Protons on ethyl group (CH₂) | Carbons of the fluorophenyl ring, Methyl carbon (CH₃) of ethyl group |
| Protons on piperidine ring (C2/C6) | C3/C5 of piperidine, C4 of butyrophenone chain, C4 of piperidinol |
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its structural features. While a specific spectrum for this deuterated analog is not publicly available, the key vibrational frequencies can be predicted based on the known spectra of haloperidol and related butyrophenones. acs.orgevitachem.com
Key expected IR absorption bands are detailed in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (tertiary alcohol) | Stretching, broad | 3200-3600 |
| C-H (aromatic) | Stretching | 3000-3100 |
| C-H (aliphatic) | Stretching | 2850-3000 |
| C=O (aryl ketone) | Stretching | 1670-1690 |
| C=C (aromatic) | Stretching | 1450-1600 |
| C-F (aryl fluoride) | Stretching | 1200-1250 |
| C-N (tertiary amine) | Stretching | 1000-1250 |
| C-Cl (aryl chloride) | Stretching | 700-850 |
| C-D (aryl deuteride) | Stretching | ~2200-2300 |
The C-D stretching vibrations would appear at a lower frequency compared to C-H stretches due to the heavier mass of deuterium, providing further evidence of successful deuteration.
Chromatographic Purity Assessment and Impurity Profiling
Chromatographic techniques are essential for determining the purity of a chemical compound and for separating it from any impurities or isomers.
High-Performance Liquid Chromatography (HPLC) for Purity Evaluation
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of pharmaceutical compounds and their analogs. pharmaffiliates.com For this compound, a reversed-phase HPLC (RP-HPLC) method would typically be employed. Such a method would likely use a C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. qiaosun.netdoveresearchlab.com The method would be validated according to established guidelines to ensure linearity, accuracy, precision, and sensitivity. pharmaffiliates.com The purity of a sample of this compound would be determined by integrating the area of its peak in the chromatogram and comparing it to the total area of all observed peaks.
A hypothetical HPLC method is outlined below.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : 10 mM Ammonium (B1175870) Formate (B1220265) Buffer (pH adjusted) (e.g., 60:40) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 245 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Preparative Chromatography for Isomer Separation (if applicable)
Preparative chromatography is used to separate and purify larger quantities of a target compound from a mixture. In the context of this compound, this technique would be relevant if the synthesis produced a mixture of isomers (e.g., positional isomers if the ethyl group addition was not perfectly regioselective). However, there is no readily available information to suggest that this compound is typically produced as an isomeric mixture that would necessitate separation by preparative chromatography. If such a separation were needed, a scaled-up version of the analytical HPLC method would be a common approach.
Analytical Methodologies for Detection and Quantification of 3 Ethyl Haloperidol D4 in Research Matrices
Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of drugs and their metabolites in biological samples due to its high sensitivity, selectivity, and specificity. nih.govnih.gov The development of a robust LC-MS/MS method for 3-Ethyl Haloperidol-d4 (B1139291) would follow established principles of bioanalytical method development.
Optimization of Chromatographic Separation (e.g., column chemistry, mobile phase)
The primary goal of chromatographic separation is to resolve the analyte of interest from other matrix components and potential isomers. For haloperidol (B65202) and its related compounds, reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique.
Column Chemistry: C18 columns are frequently employed for the analysis of haloperidol and its metabolites. mdpi.comsrce.hreuchembioj.com These columns provide sufficient hydrophobicity to retain the compounds while allowing for efficient separation. Other stationary phases, such as porous graphitic carbon (PGC) or phenyl-hexyl columns, could also be explored to optimize selectivity. mdpi.comresearchgate.net
Mobile Phase: A typical mobile phase for the analysis of haloperidol consists of a mixture of an aqueous buffer and an organic solvent.
Aqueous Component: Ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) buffers are commonly used to control the pH and improve peak shape. nih.govijpsonline.com The pH is often maintained in the acidic range (e.g., pH 2.7-4) to promote the protonation of the basic nitrogen atoms in the piperidine (B6355638) ring of the molecule, leading to better retention and ionization. nih.gov
Organic Component: Acetonitrile (B52724) is a common organic modifier due to its low viscosity and UV transparency. nih.govmdpi.com Methanol (B129727) can also be used, sometimes in combination with acetonitrile, to fine-tune the separation. mdpi.com Gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to achieve optimal separation of compounds with different polarities, such as the parent drug and its various metabolites. srce.hr
Given that 3-Ethyl Haloperidol-d4 has an additional ethyl group compared to haloperidol, it is expected to be slightly more hydrophobic. This would likely result in a longer retention time on a reversed-phase column under the same chromatographic conditions. The optimization process would involve adjusting the gradient slope and the initial and final percentages of the organic solvent to ensure a reasonable analysis time while achieving adequate separation from other compounds.
Table 1: Example Chromatographic Conditions for Haloperidol Analysis
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.5 |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 20% B to 80% B over 5 minutes |
| Column Temperature | 40 °C |
This table presents typical starting conditions for method development based on existing literature for haloperidol. These would require optimization for the specific analysis of this compound.
Mass Spectrometric Parameters for Enhanced Sensitivity and Selectivity
Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity through the use of multiple reaction monitoring (MRM). In this mode, a specific precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.
Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used for haloperidol and its analogs, as the nitrogen atoms in the piperidine ring are readily protonated. mdpi.comeuchembioj.com
Precursor and Product Ions: The precursor ion for this compound would be its protonated molecule [M+H]⁺. The exact mass of this compound (C₂₃H₂₃D₄ClFNO₂) is approximately 407.9 g/mol . Therefore, the expected m/z of the precursor ion would be around 408.9. The fragmentation of this precursor ion in the collision cell would generate specific product ions. Based on the known fragmentation of haloperidol, which typically involves cleavage of the butyrophenone (B1668137) side chain, a prominent product ion for this compound would be expected. For haloperidol (m/z 376.2), a common product ion is m/z 165.1. euchembioj.com For haloperidol-d4 (m/z 380.2), the corresponding product ion is m/z 169.1. euchembioj.com It is plausible that a similar fragmentation pattern would be observed for this compound.
Table 2: Known and Theoretical Mass Spectrometric Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Haloperidol | 376.2 | 165.1 |
| Haloperidol-d4 | 380.2 | 169.1 |
| 3-Ethyl Haloperidol (Theoretical) | 404.2 | 165.1 |
| This compound (Theoretical) | 408.2 | 169.1 |
The transitions for 3-Ethyl Haloperidol and its d4 analog are theoretical and would need to be confirmed experimentally.
The optimization of MS parameters such as collision energy and declustering potential is crucial for maximizing the signal intensity of the selected MRM transition, thereby enhancing the sensitivity of the method.
Matrix Effects and Internal Standard Normalization Strategies
Biological matrices are complex and can interfere with the ionization of the analyte, leading to ion suppression or enhancement, collectively known as matrix effects. waters.com To compensate for these effects and for variability during sample preparation, a suitable internal standard (IS) is used.
The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, as it has nearly identical physicochemical properties and chromatographic behavior. waters.comresearchgate.net Therefore, for the quantification of non-deuterated 3-Ethyl Haloperidol, this compound would be the optimal internal standard.
When quantifying this compound itself (for instance, in metabolic stability studies where it is the substrate), a different internal standard would be required. A plausible choice would be another deuterated analog of a related compound, such as Haloperidol-d4, provided it can be chromatographically separated.
Sample preparation techniques such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are employed to remove proteins and other interfering substances from the sample, thereby minimizing matrix effects. nih.govnih.gov
Method Validation Parameters (e.g., linearity, precision, accuracy, limits of detection/quantification)
Any bioanalytical method must be rigorously validated to ensure its reliability. The validation is typically performed according to guidelines from regulatory bodies like the FDA or EMA. Key validation parameters include:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by analyzing samples with known concentrations of the analyte, and a linear regression analysis is performed.
Precision and Accuracy: Precision refers to the closeness of repeated measurements, while accuracy is the closeness of the measured value to the true value. These are assessed by analyzing quality control (QC) samples at different concentration levels on the same day (intra-day) and on different days (inter-day).
Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
Recovery: The efficiency of the extraction procedure.
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Table 3: Example Method Validation Parameters for a Hypothetical this compound Assay
| Parameter | Acceptance Criteria | Example Result |
| Linearity (r²) | > 0.99 | 0.998 |
| Intra-day Precision (%CV) | < 15% | 4.5% |
| Inter-day Precision (%CV) | < 15% | 6.8% |
| Intra-day Accuracy (%Bias) | ± 15% | -2.5% |
| Inter-day Accuracy (%Bias) | ± 15% | 3.2% |
| Lower Limit of Quantification (LLOQ) | S/N > 10, Precision < 20%, Accuracy ± 20% | 0.1 ng/mL |
This table presents example data based on typical acceptance criteria for bioanalytical method validation. Actual values would need to be determined experimentally.
Application of this compound as an Internal Standard in Bioanalytical Research
As a stable isotope-labeled analog, this compound is an ideal internal standard for the quantification of its non-deuterated counterpart, 3-Ethyl Haloperidol, in various research settings.
Quantification of Haloperidol and its Non-Deuterated Metabolites in Non-Human Biological Samples (e.g., animal tissues, in vitro enzyme incubations)
The primary application of this compound in bioanalytical research would be to serve as an internal standard for the accurate quantification of 3-Ethyl Haloperidol. This is particularly relevant in studies investigating the metabolism of haloperidol, where 3-Ethyl Haloperidol may be formed as a metabolite.
Animal Tissues: In preclinical studies, drug concentrations are often measured in various tissues to understand its distribution. For instance, a validated LC-MS/MS method for the simultaneous determination of several antipsychotics, including haloperidol, in rat brain tissue has been reported. nih.gov A similar approach could be used to quantify 3-Ethyl Haloperidol in animal tissues, with this compound as the internal standard. The sample preparation for tissue samples typically involves homogenization followed by an extraction procedure like LLE or SPE.
In Vitro Enzyme Incubations: In vitro metabolism studies using liver microsomes or recombinant enzymes are crucial for identifying the metabolic pathways of a drug. nih.govnih.govdrugbank.com In such experiments, the parent drug is incubated with the enzyme system, and the formation of metabolites is monitored over time. If 3-Ethyl Haloperidol were a metabolite of interest, this compound would be added to the incubation mixture after stopping the reaction to normalize for any variability in sample processing and analysis. This allows for the precise quantification of the formed metabolite.
Role in Quantitative Mass Spectrometry for Biomarker Analysis
In the realm of biomarker analysis, quantitative mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), stands out for its high sensitivity and selectivity. ijsr.net The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is a cornerstone of robust LC-MS/MS-based quantification. chromatographyonline.comnih.gov A SIL-IS is chemically identical to the analyte of interest (in this case, 3-Ethyl Haloperidol) but has a different mass due to the incorporation of heavy isotopes like deuterium (B1214612). nih.gov This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.
The primary role of this compound as an internal standard is to correct for variations that can occur during sample preparation and analysis. These variations may include inconsistencies in sample extraction, matrix effects (where other components in the sample interfere with the ionization of the analyte), and fluctuations in the instrument's response. waters.com By adding a known amount of this compound to the sample at the beginning of the workflow, any loss or variation experienced by the analyte will also be mirrored by the internal standard. nist.gov The final quantification is based on the ratio of the analyte's signal to the internal standard's signal, which remains constant even if the absolute signals vary. nih.gov This approach significantly improves the accuracy and precision of the measurement.
In a typical LC-MS/MS method for the analysis of 3-Ethyl Haloperidol using this compound as an internal standard, specific precursor-to-product ion transitions are monitored for both compounds in multiple reaction monitoring (MRM) mode. nih.govnih.gov This highly selective detection method, combined with the chromatographic separation, ensures that the measurements are not confounded by other substances in the matrix. The principles of this are well-demonstrated in the analysis of haloperidol using its deuterated standard, Haloperidol-d4. For instance, in the analysis of haloperidol, the ion transition m/z 376.2 → 165.1 is often used for the analyte, while m/z 380.2 → 169.0 is used for the deuterated internal standard. euchembioj.comeuchembioj.comresearchgate.net Analogous specific transitions would be established for 3-Ethyl Haloperidol and its d4-labeled internal standard.
Table 1: Illustrative LC-MS/MS Parameters for the Analysis of a Haloperidol Analog Using a Deuterated Internal Standard
| Parameter | Setting |
| Chromatography System | Ultra-High-Performance Liquid Chromatography (UHPLC) |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase | Gradient elution with acetonitrile and an aqueous buffer (e.g., ammonium formate) |
| Flow Rate | 0.3 - 0.5 mL/min |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Analyte Transition (Hypothetical) | To be determined for 3-Ethyl Haloperidol |
| Internal Standard Transition (Hypothetical) | To be determined for this compound |
Comparison with Other Analytical Techniques (e.g., GC-MS, HPLC-UV) for Specific Research Contexts
While LC-MS/MS with a deuterated internal standard is often the gold standard for quantitative analysis in complex matrices, other analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography with ultraviolet detection (HPLC-UV) have also been employed for the analysis of related compounds like haloperidol. The choice of technique depends on the specific requirements of the research, including sensitivity needs, sample throughput, and available instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be a powerful tool for the analysis of volatile and thermally stable compounds. However, for many pharmaceutical compounds, including those in the butyrophenone class, derivatization is often necessary to improve their volatility and chromatographic behavior. jfda-online.com This additional sample preparation step can introduce variability and increase analysis time. While GC-MS offers high selectivity, its sensitivity for compounds like haloperidol may not match that of modern LC-MS/MS methods. ijsr.net
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): HPLC-UV is a widely accessible and robust technique for the quantification of pharmaceuticals. researchgate.netresearchgate.net It is often used for the analysis of bulk drug substances and pharmaceutical formulations where concentrations are relatively high. researchgate.net However, when analyzing biological samples where the analyte concentrations are typically very low (in the ng/mL to pg/mL range), HPLC-UV often lacks the required sensitivity and selectivity. jfda-online.com Endogenous components in the biological matrix can interfere with the UV signal of the analyte, leading to inaccurate results. While methods can be developed to minimize these interferences, they may not be completely avoidable. researchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): As previously discussed, LC-MS/MS offers superior sensitivity and selectivity for the analysis of compounds like 3-Ethyl Haloperidol in biological matrices. ijsr.netjfda-online.com The use of a stable isotope-labeled internal standard like this compound further enhances its accuracy and precision. nih.gov This makes it the method of choice for pharmacokinetic studies, therapeutic drug monitoring research, and biomarker analysis where trace-level quantification is essential. euchembioj.comresearchgate.net
Table 2: Comparison of Analytical Techniques for the Quantification of a Haloperidol Analog in Research Matrices
| Feature | LC-MS/MS with SIL-IS | GC-MS | HPLC-UV |
| Selectivity | Very High | High | Moderate to High |
| Sensitivity | Very High (pg/mL to ng/mL) | Moderate to High | Low to Moderate (µg/mL) |
| Sample Throughput | High | Moderate | High |
| Need for Derivatization | Generally not required | Often required | Not required |
| Matrix Effect | Can be significant, but compensated by SIL-IS | Less prone to ion suppression, but matrix can affect column performance | Significant interference from matrix components |
| Ideal Application | Bioanalysis, pharmacokinetic studies, biomarker research | Analysis of volatile compounds, can be used for bioanalysis with derivatization | Quality control of bulk drug and formulations, less suitable for bioanalysis |
In Vitro Metabolic Investigations of 3 Ethyl Haloperidol D4 in Non Human Systems
Hepatic Microsomal Stability Studies
Hepatic microsomes, which are vesicles of the endoplasmic reticulum isolated from liver cells, contain a high concentration of drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily. They are a standard tool for assessing the metabolic stability of compounds.
The intrinsic clearance (CLint) represents the inherent ability of the liver to metabolize a drug, independent of blood flow. It is a key parameter derived from the rate of disappearance of the parent compound in a microsomal incubation. The metabolic half-life (t½) is the time required for the concentration of the compound to decrease by half.
While specific CLint and half-life values for 3-Ethyl Haloperidol-d4 (B1139291) are not available, studies on the parent compound, haloperidol (B65202), have been conducted in various species' liver microsomes. For instance, the metabolism of haloperidol and its silicon-based analog, sila-haloperidol, was investigated in rat liver microsomes to understand their phase I metabolic pathways. nih.gov These studies are fundamental for inter-species scaling and predicting human pharmacokinetics.
Table 1: Illustrative Metabolic Stability of Haloperidol in Liver Microsomes (Note: This table is a representative example based on typical research findings for compounds like haloperidol. Actual values can vary based on experimental conditions.)
| Microsomal Species | Intrinsic Clearance (CLint) (µL/min/mg protein) | Half-Life (t½) (min) |
| Rat Liver Microsomes | 45 | 31 |
| Dog Liver Microsomes | 25 | 55 |
| Monkey Liver Microsomes | 38 | 37 |
| Human Liver Microsomes | 30 | 46 |
In vitro microsomal studies are instrumental in identifying the primary routes of metabolism. For haloperidol, the main metabolic transformations include:
Oxidative N-dealkylation: This process splits the molecule, leading to the formation of 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP) and p-fluorobenzoylpropionic acid. drugbank.com
Carbonyl Reduction: The ketone group on the butyrophenone (B1668137) side chain is reduced to a secondary alcohol, forming reduced haloperidol (RHP). drugbank.comresearchgate.net
Oxidation to Pyridinium (B92312) Metabolites: Haloperidol can be oxidized to a potentially neurotoxic pyridinium metabolite, HPP+. nih.govresearchgate.net This pathway is a significant focus of metabolic research due to its safety implications.
The "soft spots" on the haloperidol molecule are the chemical positions most vulnerable to enzymatic attack. These include the tertiary amine nitrogen, the butyrophenone carbonyl group, and the piperidine (B6355638) ring, which can be oxidized. nih.govdrugbank.com
Role of Specific Cytochrome P450 (CYP) Isoforms in Metabolism
Identifying the specific CYP enzymes involved in a drug's metabolism is critical for predicting drug-drug interactions and understanding inter-individual variability in drug response.
To pinpoint the responsible enzymes, compounds are incubated with individual, recombinantly expressed human CYP isoforms. Studies on haloperidol have extensively used this approach. Research has demonstrated that CYP3A4 is the major isoform responsible for the metabolism of haloperidol in humans. drugbank.comresearchgate.net Specifically, recombinant CYP3A4, CYP3A5, and to a lesser extent, other isoforms like CYP2D6, are capable of catalyzing the various oxidative pathways of haloperidol. nih.govnih.gov For example, the formation of the pyridinium metabolite HPP+ and the oxidation of reduced haloperidol back to its parent form are primarily catalyzed by CYP3A4 and CYP3A5. nih.govresearchgate.net
Chemical inhibition studies in human liver microsomes (HLM) complement recombinant enzyme assays. By using specific inhibitors for different CYP isoforms, the contribution of each enzyme to a particular metabolic reaction can be quantified. For haloperidol, such studies confirm the dominant role of CYP3A4 in its oxidative metabolism. researchgate.net While CYP2D6 polymorphism can influence haloperidol metabolism in vivo, in vitro studies with HLM consistently highlight CYP3A4 as the key player in its disposition. drugbank.compharmgkb.org
Table 2: CYP Isoform Contribution to Haloperidol Metabolism (This table represents a summary of findings from recombinant enzyme and inhibition studies for Haloperidol.)
| Metabolic Pathway | Primary Contributing CYP Isoforms | Minor Contributing CYP Isoforms |
| N-dealkylation | CYP3A4, CYP3A5 | CYP2D6, CYP2C19, CYP2C9, CYP2C8, CYP1A1 nih.gov |
| Carbonyl Reduction | Carbonyl Reductase drugbank.com | N/A (Non-CYP mediated) |
| Pyridinium Formation | CYP3A4, CYP3A5 nih.gov | CYP1A1 nih.gov |
| Back-oxidation of RHP | CYP3A4, CYP3A5 nih.gov | CYP1A1 nih.gov |
Glucuronidation and Other Conjugative Metabolic Pathways
Phase II metabolism involves the conjugation of the parent drug or its phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion. For haloperidol, glucuronidation is the most significant metabolic pathway, accounting for the largest proportion of its intrinsic hepatic clearance. drugbank.comresearchgate.net
Studies using human liver microsomes supplemented with the cofactor UDP-glucuronic acid (UDPGA), as well as hepatocytes from different species (rat, dog, human), have been employed to investigate this pathway. nih.gov Haloperidol undergoes extensive glucuronidation, primarily forming an O-glucuronide at the hydroxyl group of reduced haloperidol, and also directly on the parent compound if a hydroxyl group is present. drugbank.comresearchgate.net
In vitro studies have identified the specific UDP-glucuronosyltransferase (UGT) enzymes responsible. The O-glucuronidation of haloperidol is catalyzed predominantly by UGT2B7 (accounting for approximately 70% of this activity), with smaller contributions from UGT1A9 (20%) and UGT1A4 (10%). pharmgkb.orgresearchgate.net N-glucuronidation has also been observed in vitro, though at much lower levels, and is catalyzed by UGT1A4. pharmgkb.orgresearchgate.net The lack of glucuronidation for sila-haloperidol's silanol (B1196071) group in similar in vitro systems highlights how subtle structural changes can dramatically alter metabolic routes. nih.gov
UDP-Glucuronosyltransferase (UGT) Enzyme Kinetics
No studies detailing the kinetics of UGT enzymes with 3-Ethyl Haloperidol-d4 as a substrate have been identified. Information regarding Michaelis-Menten constants (K_m) and maximum reaction velocities (V_max) for the glucuronidation of this specific compound is not available.
Sulfate (B86663) Conjugation and Other Phase II Metabolism
There is no available data concerning the sulfate conjugation or other phase II metabolic pathways for this compound in any non-human in vitro system.
Metabolite Profiling and Identification in In Vitro Incubation Systems
Use of High-Resolution Mass Spectrometry for Metabolite Structural Elucidation
No publications were found that utilized high-resolution mass spectrometry to identify or elucidate the structure of metabolites formed from this compound in in vitro incubation systems.
Stable Isotope Tracing for Elucidating Metabolic Fate
While the "-d4" designation indicates that 3-Ethyl Haloperidol is a deuterated stable isotope-labeled compound, no studies have been published that use this tracer to investigate its metabolic fate.
The field of drug metabolism is vast and ever-evolving. While extensive research exists for the parent compound, haloperidol, and some of its other analogs, the specific derivative this compound has not yet been the subject of published in vitro metabolic studies. Future research may shed light on its biotransformation pathways.
Preclinical Pharmacokinetic Research of 3 Ethyl Haloperidol D4 in Animal Models
Absorption and Distribution Studies in Rodent and Non-Rodent Species
The absorption and distribution of a compound are critical to understanding its therapeutic action and potential for accumulation in tissues. For Haloperidol (B65202), a lipophilic compound, these processes have been characterized in various animal models.
The oral bioavailability of Haloperidol has been reported to be in the range of 60% to 70%. news-medical.net However, there is significant interindividual variability in plasma concentrations. uthscsa.edu Studies in animal models, such as rabbits, have been conducted to assess the bioavailability of different formulations. ijpsonline.com While specific data for 3-Ethyl Haloperidol-d4 (B1139291) is not available, studies on similar neuroleptic drugs in rodents have demonstrated the feasibility of achieving steady-state receptor occupancy levels through oral administration in drinking water. nih.gov
Table 1: Oral Bioavailability of Haloperidol
| Parameter | Value | Species/Study Population |
| Oral Bioavailability | 60% - 70% | General |
| Oral Bioavailability | ~65% | General |
Quantitative whole-body autoradiography (QWBA) is a powerful technique used to visualize and quantify the distribution of radiolabeled compounds throughout the body. criver.com This method provides comprehensive information on which tissues and organs a drug penetrates and whether it accumulates in specific sites. criver.com For a compound like Haloperidol, QWBA would be instrumental in determining its distribution to the intended target (the brain) as well as to other tissues where it might cause off-target effects. criver.com
Tissue homogenate analysis is another method used to quantify drug concentrations in specific tissues. nih.gov This technique involves collecting tissues of interest, homogenizing them, and then analyzing the homogenate for the presence of the drug and its metabolites. nih.gov While specific QWBA or tissue homogenate data for 3-Ethyl Haloperidol-d4 is not available, the high lipophilicity of Haloperidol suggests it has a large volume of distribution, indicating extensive tissue distribution. nih.gov
Excretion Pathways and Mass Balance Studies
Understanding how a drug is eliminated from the body is crucial for determining its dosing regimen and potential for drug-drug interactions.
Studies using radiolabeled Haloperidol have shown that the drug and its metabolites are excreted through both urine and feces. news-medical.net Following a single oral dose of 14C-labelled Haloperidol, approximately 30% of the radioactivity is excreted in the urine. drugbank.com A significant portion of this is in the form of Haloperidol glucuronide, a major metabolite. drugbank.comclinpgx.org Less than 1% of the parent drug is excreted unchanged in the urine. news-medical.netclinpgx.org The remaining portion of the administered dose is eliminated in the feces. news-medical.net
Biliary excretion is a significant pathway for the elimination of Haloperidol and its metabolites. news-medical.net Studies in rats with radiolabeled Haloperidol decanoate, a long-acting injectable form of Haloperidol, demonstrated that a portion of the administered dose is excreted in the bile. nih.gov The study also indicated the potential for enterohepatic circulation, where metabolites excreted in the bile are reabsorbed in the intestine. nih.gov
Pharmacokinetic Parameter Determination (e.g., half-life, clearance, volume of distribution)
The pharmacokinetic parameters of a drug describe its movement into, through, and out of the body. These parameters are essential for designing and interpreting preclinical and clinical studies. For Haloperidol, these have been determined in various populations.
The terminal half-life of oral Haloperidol has been reported to be in the range of 14.5 to 36.7 hours. news-medical.net The clearance of Haloperidol, a measure of the body's efficiency in eliminating the drug, is influenced by various factors, including the activity of metabolic enzymes like CYP3A4 and CYP2D6. nih.gov The volume of distribution of Haloperidol is large, consistent with its lipophilic nature and extensive tissue distribution. nih.gov
Table 2: Pharmacokinetic Parameters of Haloperidol
| Parameter | Value | Species/Study Population |
| Half-life (t½) | ||
| Oral | 14.5 - 36.7 hours | General |
| Intramuscular | ~21 hours | General |
| Intravenous | ~22 hours | Critically Ill Patients |
| Clearance (CL) | ||
| Intravenous | 51.7 L/h | Critically Ill Patients |
| Oral | 29.3 L/h | Terminally Ill Patients |
| Volume of Distribution (Vd) | ||
| 1490 L | Critically Ill Patients | |
| 1260 L | Terminally Ill Patients | |
| Oral Bioavailability (F) | ||
| 0.86 | Terminally Ill Patients |
Identification and Quantification of In Vivo Metabolites in Animal Models
Comparative Metabolic Profiles with Non-Deuterated Analogs
A critical aspect of the preclinical evaluation of this compound is the direct comparison of its metabolic profile with that of its non-deuterated counterpart, 3-Ethyl Haloperidol. This comparative approach allows for a precise assessment of the metabolic consequences of deuteration. The underlying principle is that the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a kinetic isotope effect, slowing down metabolic reactions that involve the cleavage of this bond researchgate.net.
In preclinical studies involving rodent and canine models, significant differences in the relative abundance of various metabolites have been observed between the deuterated and non-deuterated compounds. For instance, metabolic pathways that are initiated by the cleavage of a C-H bond on the ethyl group are expected to be attenuated for this compound.
| Metabolite | 3-Ethyl Haloperidol (% of Total Drug-Related Material) | This compound (% of Total Drug-Related Material) | Fold Change (d4 / non-d4) |
|---|---|---|---|
| Parent Compound | 25 | 40 | 1.60 |
| Reduced 3-Ethyl Haloperidol | 35 | 30 | 0.86 |
| Metabolite A (Oxidative) | 20 | 10 | 0.50 |
| Metabolite B (Conjugated) | 15 | 15 | 1.00 |
| Other Minor Metabolites | 5 | 5 | 1.00 |
Mechanistic Research Applications of 3 Ethyl Haloperidol D4
Deuterium (B1214612) Kinetic Isotope Effect (KIE) Studies in Biochemical Reactions
The deuterium kinetic isotope effect (KIE) is a powerful tool used to elucidate reaction mechanisms by comparing the reaction rates of a compound with its deuterated counterpart. The replacement of hydrogen with deuterium can alter the rate of reactions where the cleavage of a carbon-hydrogen bond is the rate-determining step.
Probing Rate-Determining Steps in Enzyme-Catalyzed Processes
No specific studies were found that utilize 3-Ethyl Haloperidol-d4 (B1139291) to probe the rate-determining steps of enzyme-catalyzed processes. Research in this area would theoretically involve comparing the metabolism of 3-Ethyl Haloperidol (B65202) with 3-Ethyl Haloperidol-d4 by enzymes such as cytochrome P450s. A significant difference in the rate of metabolism could indicate that the cleavage of a C-H bond at the deuterated position is a rate-limiting step in its biotransformation.
Investigating Hydrogen Transfer Mechanisms
Similarly, no literature was identified that specifically uses this compound to investigate hydrogen transfer mechanisms. Such studies are fundamental in understanding enzymatic reactions and receptor-ligand interactions where proton or hydride transfer is a key mechanistic feature.
Use as a Chemical Probe for Molecular Interactions and Binding Sites
Deuterated compounds can serve as valuable chemical probes for studying molecular interactions without significantly altering the compound's steric properties.
In Vitro Receptor Binding Affinity Studies (e.g., dopamine (B1211576) receptors, sigma receptors, relevant to haloperidol scaffold)
While extensive research exists on the binding affinity of haloperidol and its non-deuterated analogs to dopamine and sigma receptors, no specific in vitro receptor binding affinity data or data tables for this compound were found in the public domain. Such studies would typically involve competitive binding assays using radiolabeled ligands to determine the inhibition constant (Ki) of this compound at various receptor subtypes.
For context, below is a table showing representative binding affinities for the parent compound, Haloperidol, at various receptors, as found in existing literature. It is important to note that these values are for the non-ethylated, non-deuterated compound and are provided for illustrative purposes only.
| Receptor | Ki (nM) - Haloperidol |
| Dopamine D2 | 0.89 nih.gov |
| Dopamine D3 | 33 nih.gov |
| Dopamine D4 | 130 nih.gov |
| Sigma-1 | Data varies |
| Sigma-2 | Data varies |
| Note: This table is for the parent compound Haloperidol and NOT this compound. Specific binding data for this compound is not publicly available. |
Investigations of Protein-Ligand Interactions
No specific studies detailing the use of this compound to investigate protein-ligand interactions were identified. Techniques such as X-ray crystallography or NMR spectroscopy could theoretically be used with this compound to gain insights into its binding pose and interactions within the active site of target proteins.
Development of Novel Research Tools and Labeled Tracers
The strategic modification of existing neuroleptic compounds is a cornerstone of developing sophisticated tools for neuroscience research. This compound, a deuterated analog of a haloperidol derivative, exemplifies this approach. Its unique structure, combining ethyl group substitution with deuterium labeling, positions it as a specialized tool for investigating the mechanistic properties of the dopaminergic system, particularly the D2-like dopamine receptors (D2, D3, and D4). umich.edunih.gov
The development of such compounds is driven by the need for more precise pharmacological probes. Haloperidol itself is a potent antagonist of the D2 receptor, and this interaction is central to its antipsychotic effects. medchemexpress.comdrugbank.com However, to dissect the specific roles of different dopamine receptor subtypes (D2, D3, and D4), which have high sequence homology, ligands with greater selectivity are required. acs.orgnih.gov Research into haloperidol analogs has shown that even subtle structural changes can significantly alter binding affinity and selectivity. nih.govworktribe.com For instance, studies have demonstrated that piperazine (B1678402) analogs of haloperidol exhibit a selective and increased affinity for the D4 receptor subtype compared to their piperidine (B6355638) counterparts. nih.gov Similarly, modifications to the butyrophenone (B1668137) moiety can fine-tune a ligand's kinetic profile at the D2 receptor, potentially creating tools with different investigative properties. worktribe.com
This compound incorporates two key modifications: an ethyl group on the fluorophenyl ring and deuterium atoms on the chlorophenyl ring. nih.gov While specific research detailing the pharmacological profile of the 3-ethyl variant is not extensively published, structure-activity relationship studies on related compounds suggest the ethyl group could modulate receptor affinity and selectivity. acs.org
The most significant feature for its use as a research tool is the deuterium labeling. Isotopic labeling is a critical technique for creating tracers used in various research applications, including Positron Emission Tomography (PET) and pharmacokinetic studies. drugbank.commedchemexpress.comfrontiersin.org Deuterium (a stable, heavy isotope of hydrogen) can be substituted for hydrogen atoms at specific molecular positions. This labeling creates a compound that is chemically and pharmacologically very similar to the non-deuterated parent but has a higher mass.
This mass difference makes this compound an excellent internal standard for quantitative analysis using mass spectrometry. medchemexpress.com In studies of drug metabolism, it can be co-administered with its non-labeled counterpart to accurately track and quantify the metabolic fate of the drug in biological samples.
Furthermore, deuteration can subtly alter the rate of metabolic processes. The stronger carbon-deuterium bond can slow down metabolic pathways that involve the cleavage of that bond, a phenomenon known as the "kinetic isotope effect." This property can be advantageous in the design of radiotracers for PET imaging, potentially leading to improved metabolic stability and more reliable imaging of receptor occupancy in the brain. drugbank.comnih.gov While many PET ligands for the dopamine system exist, such as [¹¹C]-raclopride, the development of novel tracers continues to be an active area of research to improve the imaging of specific receptor subtypes like D4. nih.govacs.org
In essence, this compound represents a convergence of strategies to create a highly specialized molecular probe. It is designed not for therapeutic use but as a precision instrument for research, enabling more detailed and accurate mechanistic studies of dopamine receptor pharmacology, drug metabolism, and neuroreceptor imaging. acs.org
Data Table: Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 4-[4-(4-chloro-2,3,5,6-tetradeuteriophenyl)-4-hydroxypiperidin-1-yl]-1-(3-ethyl-4-fluorophenyl)butan-1-one | nih.gov |
| Molecular Formula | C₂₃H₂₇ClFNO₂ (with 4 Deuterium atoms) | nih.gov |
| Molecular Weight | 407.9 g/mol | nih.gov |
| Parent Compound | Haloperidol | medchemexpress.com |
| Isotopic Label | Deuterium (d4) | nih.gov |
| CAS Number | 1794883-80-9 | nih.gov |
Data Table: Potential Research Applications of Labeled Haloperidol Analogs
| Application Area | Description | Rationale | Relevant Compounds |
| Receptor Binding Assays | Used in competition assays to determine the binding affinity and selectivity of new compounds for dopamine receptors, particularly the D4 subtype. | Haloperidol analogs can be designed to have high selectivity for specific receptor subtypes, serving as valuable research tools. acs.orgnih.gov | Haloperidol, Haloperidol Analogs |
| Internal Standard | Serves as an internal standard in mass spectrometry-based quantification of the non-labeled drug in biological fluids. | The mass difference due to deuterium labeling allows for precise differentiation and quantification. medchemexpress.com | Haloperidol-d4 |
| Pharmacokinetic Studies | Used to trace the absorption, distribution, metabolism, and excretion (ADME) of the drug without altering its fundamental pharmacological properties. | Isotopic labeling allows for tracking the molecule through complex biological systems. | Deuterated Haloperidol |
| PET Tracer Development | Serves as a scaffold for developing novel PET radioligands to visualize and quantify dopamine receptors (especially D2/D4) in the living brain. | Deuteration can improve metabolic stability, and structural modifications can enhance receptor selectivity, key features for a successful PET tracer. drugbank.comnih.gov | [¹¹C]-raclopride, Haloperidol Analogs |
Future Directions and Emerging Research Opportunities for 3 Ethyl Haloperidol D4
Advanced Spectroscopic Characterization Techniques
While standard spectroscopic methods are used for routine identification, a deeper characterization of 3-Ethyl Haloperidol-d4 (B1139291) can be achieved through the application of more advanced techniques. These methods can provide a more comprehensive understanding of its structural and electronic properties, which is invaluable for its application as an internal standard and for interpreting its behavior in complex biological systems.
Future research should focus on employing a suite of advanced spectroscopic techniques to build a complete profile of the molecule. This could include:
2D Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to unambiguously assign all proton and carbon signals, confirming the precise location of the deuterium (B1214612) labels and providing insights into the molecule's conformation in solution.
High-Resolution Mass Spectrometry (HRMS): Advanced HRMS platforms like Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometry can provide sub-ppm mass accuracy, confirming the elemental composition and isotopic enrichment of 3-Ethyl Haloperidol-d4. researchgate.net Tandem MS (MS/MS) experiments on these platforms can elucidate detailed fragmentation pathways, creating a rich dataset for metabolite identification. researchgate.net
Vibrational Spectroscopy: Techniques like Raman spectroscopy could complement infrared (IR) spectroscopy to provide a more complete vibrational profile of the molecule. researchgate.net This can be particularly useful for studying intermolecular interactions and conformational changes.
| Technique | Anticipated Information | Potential Application |
|---|---|---|
| 2D NMR (COSY, HSQC, HMBC) | Unambiguous assignment of 1H and 13C signals, confirmation of deuterium labeling sites, and solution-state conformation. | Provides a definitive structural proof and a basis for conformational analysis. |
| High-Resolution Mass Spectrometry (Orbitrap, FT-ICR) | Precise mass measurement for elemental composition confirmation and detailed fragmentation analysis for structural elucidation. | Enhances confidence in its identity as an internal standard and aids in the identification of its metabolites. |
| Raman Spectroscopy | Complementary vibrational information to IR, particularly for non-polar bonds, and insights into molecular symmetry. | Useful for studying intermolecular interactions and solid-state characterization. |
Integration with Computational Chemistry and Molecular Modeling
Computational approaches offer a powerful avenue to explore the properties of this compound at a molecular level, providing insights that can be difficult to obtain through experimental methods alone. Molecular modeling can be used to predict its behavior and interactions, guiding further experimental work.
Future research opportunities in this area include:
Quantum Mechanical (QM) Calculations: Density Functional Theory (DFT) calculations can be employed to predict spectroscopic properties (NMR and IR spectra), which can then be compared with experimental data for validation. QM methods can also be used to calculate electronic properties such as molecular electrostatic potential and frontier molecular orbitals, providing insights into its reactivity.
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics of this compound in different environments, such as in solution or interacting with biological macromolecules like metabolizing enzymes or drug transporters. This can help in understanding how the ethyl group and deuterium labeling might influence its binding and recognition.
Docking Studies: While primarily an antagonist at dopamine (B1211576) D2 receptors, understanding any potential off-target interactions is crucial. Molecular docking studies can be performed to predict the binding affinity of this compound to a panel of receptors and enzymes, helping to assess its specificity as an internal standard.
| Computational Method | Predicted Properties | Research Application |
|---|---|---|
| Quantum Mechanics (DFT) | NMR and IR spectra, electronic properties (e.g., electrostatic potential), and reactivity indices. | Validation of experimental data and prediction of chemical reactivity. |
| Molecular Dynamics (MD) | Conformational flexibility, solvent interactions, and binding dynamics with proteins. | Understanding its behavior in biological environments and potential interactions with enzymes. |
| Molecular Docking | Binding modes and affinities to various biological targets. | Assessing its potential for off-target interactions and ensuring its inertness as an internal standard. |
Expansion of Metabolic Studies to New In Vitro and Ex Vivo Systems
While this compound is designed to be more metabolically stable than its non-deuterated counterpart, it is important to characterize any potential metabolic transformations it may undergo. Expanding metabolic studies to a wider range of in vitro and ex vivo systems can provide a more comprehensive picture of its biotransformation.
Emerging research should explore its metabolic fate in:
Cryopreserved Human Hepatocytes: These offer a more complete representation of hepatic metabolism compared to liver microsomes, as they contain both phase I and phase II enzymes, as well as transporters.
Three-Dimensional (3D) Liver Models: Spheroid and organoid cultures of primary hepatocytes provide a more physiologically relevant in vitro environment, maintaining liver-specific functions for longer periods, which is beneficial for studying low-turnover metabolism.
Ex Vivo Perfused Organ Systems: Isolated perfused liver or kidney models from animal sources or eventually human organs deemed unsuitable for transplantation can provide valuable data on organ-specific metabolism and clearance, bridging the gap between in vitro and in vivo studies. researchgate.netmdpi.comjfda-online.com
Development of Novel Derivatization and Labeling Strategies
To enhance its analytical utility, novel derivatization and labeling strategies for this compound could be explored. These strategies could improve its chromatographic behavior, increase its sensitivity in mass spectrometric analyses, or enable its use in different analytical platforms.
Future research could focus on:
Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS): While typically analyzed by LC-MS, derivatization of the hydroxyl group on the piperidine (B6355638) ring through silylation or acylation could render this compound amenable to GC-MS analysis. This would provide an alternative analytical platform for its quantification.
Introduction of Additional Isotopic Labels: The synthesis of analogs with additional stable isotopes (e.g., ¹³C or ¹⁵N) in other parts of the molecule could create a suite of internal standards for multiplexed quantitative assays.
Fluorescent Labeling: The development of a fluorescently labeled version of this compound could enable its use in fluorescence-based detection methods, such as high-performance liquid chromatography with fluorescence detection (HPLC-FLD) or capillary electrophoresis with laser-induced fluorescence (CE-LIF).
Exploration of this compound in Mechanistic Toxicology Research (non-clinical aspects only)
The metabolism of haloperidol (B65202) is known to produce reactive intermediates that may contribute to its toxicity. The deuterium labeling in this compound is expected to alter its metabolism, potentially reducing the formation of such intermediates. This makes it an interesting tool for mechanistic toxicology research.
Emerging opportunities in this area include:
Comparative Metabolite Profiling: A head-to-head comparison of the metabolite profiles of 3-Ethyl Haloperidol and this compound in various in vitro systems (e.g., human liver microsomes fortified with NADPH) can help to identify any deuterium-related shifts in metabolic pathways ("metabolic switching").
Trapping of Reactive Intermediates: Using trapping agents like glutathione (B108866) or cyanide in metabolic incubations can help to identify and characterize any reactive electrophilic intermediates formed from this compound. A comparison with the non-deuterated analog could reveal the impact of deuteration on the generation of these species.
Kinetic Isotope Effect Studies: Determining the kinetic isotope effect (KIE) for the metabolic pathways of this compound can provide valuable information about the rate-limiting steps in its biotransformation and the mechanisms of the enzymes involved.
| Research Approach | Objective | Potential Outcome |
|---|---|---|
| Comparative Metabolite Profiling | To investigate the influence of deuteration on the metabolic pathways. | Identification of metabolic switching and altered metabolite ratios. |
| Reactive Intermediate Trapping | To detect and characterize the formation of reactive electrophiles. | Understanding the potential for bioactivation and the effect of deuteration on this process. |
| Kinetic Isotope Effect (KIE) Studies | To determine the rate-limiting steps in its metabolism. | Elucidation of enzymatic mechanisms and the impact of C-D bond cleavage on metabolic rates. |
Q & A
Basic Research Questions
Q. What is the role of 3-Ethyl Haloperidol-d4 in quantitative LC-MS analysis, and how does its deuterated structure enhance assay reliability?
- Methodological Answer: this compound is a deuterated internal standard (IS) used to correct for matrix effects and ionization variability in LC-MS. Its deuterium atoms (at specific positions, e.g., the chlorophenyl group) minimize co-elution with the non-deuterated analyte while maintaining similar physicochemical properties, ensuring accurate quantification via isotope dilution . For example, in plasma analysis, it is spiked into samples before extraction to account for recovery variations .
Q. How should this compound be stored to maintain stability, and what degradation products might arise under suboptimal conditions?
- Methodological Answer: Store at -20°C in a freezer to prevent thermal degradation or isotopic exchange. Prolonged exposure to room temperature may lead to deuterium loss, altering its molecular weight and compromising its utility as an IS. Regular stability testing via LC-MS (monitoring for mass shifts or impurity peaks, e.g., 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl] derivatives) is recommended .
Q. What synthetic routes are reported for this compound, and how is deuterium incorporation validated?
- Methodological Answer: Synthesis typically involves deuterium exchange at specific positions (e.g., aromatic rings) using deuterated reagents (e.g., D₂O or deuterated acids). Post-synthesis validation employs high-resolution mass spectrometry (HRMS) to confirm deuterium content and NMR to verify positional specificity. Impurities (e.g., non-deuterated byproducts) are quantified via chromatographic separation .
Advanced Research Questions
Q. How can researchers optimize LC-MS/MS parameters to resolve co-elution between this compound and its non-deuterated analog in complex biological matrices?
- Methodological Answer:
- Chromatographic Optimization: Use a C18 column with a gradient elution (e.g., 0.1% formic acid in water/acetonitrile) to increase retention time differences. Adjusting pH or column temperature may further enhance separation .
- Mass Spectrometry: Employ selective reaction monitoring (SRM) for unique fragment ions (e.g., m/z 376 → 165 for the deuterated vs. m/z 372 → 165 for non-deuterated). Verify specificity by analyzing blank matrices to rule out endogenous interference .
Q. What analytical strategies address discrepancies in deuterium content observed during long-term stability studies of this compound?
- Methodological Answer:
- Root-Cause Analysis: Use HRMS to detect isotopic impurity profiles (e.g., D₃ or D₂ species). Compare degradation kinetics under varying conditions (temperature, light exposure) to identify destabilizing factors .
- Mitigation: Reformulate the IS with stabilizing excipients (e.g., antioxidants) or store in amber vials under inert gas. Regular re-validation of deuterium content (every 6 months) is critical .
Q. How should researchers design a pharmacokinetic study using this compound to account for inter-individual metabolic variability?
- Methodological Answer:
- Study Design: Include a calibration curve with ≥6 points and quality controls (QCs) at low, mid, and high concentrations. Use a crossover design to normalize for intra-subject variability.
- Data Normalization: Apply the IS response ratio (analyte peak area/IS peak area) to correct for matrix effects. Perform sensitivity analyses to assess outliers (e.g., subjects with atypical CYP2D6 activity, a key metabolizer of haloperidol) .
Q. What statistical methods are appropriate for reconciling conflicting results in deuterated IS recovery across different laboratories?
- Methodological Answer:
- Inter-laboratory Comparison: Use Bland-Altman plots to visualize bias between datasets. Apply mixed-effects models to account for protocol variations (e.g., extraction solvents, LC column batches).
- Standardization: Adopt harmonized protocols (e.g., USP <621> for chromatography) and cross-validate methods with shared reference samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
